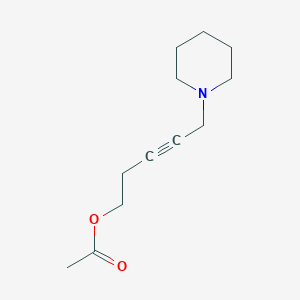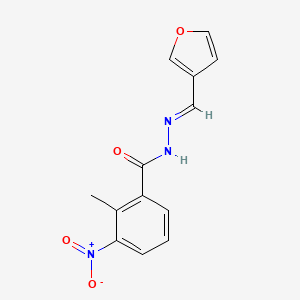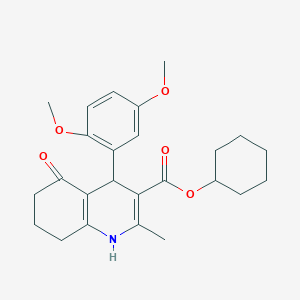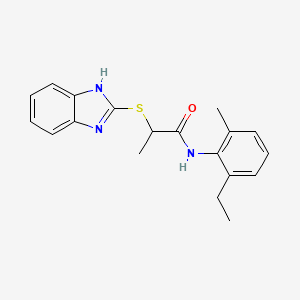![molecular formula C20H13NO5S B5242659 3-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one](/img/structure/B5242659.png)
3-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one is a complex organic compound that features a unique combination of benzodioxole, thiazole, and chromenone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole moiety, which can be synthesized by reacting catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts . The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide and α-haloketone precursors . Finally, the chromenone moiety is synthesized via a condensation reaction involving salicylaldehyde derivatives and active methylene compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using advanced techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of catalysts and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the benzodioxole or thiazole rings using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . Additionally, its antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole derivatives: Known for their biological activities, including sedative and anticonvulsant properties.
Thiazole derivatives: Widely studied for their antimicrobial and anticancer activities.
Chromenone derivatives: Investigated for their anti-inflammatory and antioxidant properties.
Uniqueness
3-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one is unique due to its combination of three distinct moieties, each contributing to its diverse biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
3-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5S/c1-23-16-4-2-3-12-7-13(20(22)26-18(12)16)19-21-14(9-27-19)11-5-6-15-17(8-11)25-10-24-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVSSVYVLDEGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-dibenzo[b,d]furan-3-yl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5242584.png)
![3-fluoro-N-(1-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5242590.png)
![N-[2-(acetylamino)ethyl]-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5242601.png)

![ethyl [(5E)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5242616.png)
![Ethyl 2-[[2-(azepan-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5242625.png)



![3-(3,4-difluorophenyl)-5-(1,3-thiazol-2-ylmethyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B5242652.png)
![1-cyclopentyl-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5242660.png)
![4-(3,4-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5242664.png)
![2,2,2-trichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B5242667.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,6-diisopropylphenyl)benzamide](/img/structure/B5242679.png)
